molecular formula C8H5Cl3N2O3 B5790410 2,2,2-trichloro-N-(3-nitrophenyl)acetamide CAS No. 56177-38-9

2,2,2-trichloro-N-(3-nitrophenyl)acetamide

Cat. No.: B5790410
CAS No.: 56177-38-9
M. Wt: 283.5 g/mol
InChI Key: GKQNCEWXJBYZFC-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H5Cl3N2O3 It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-nitroaniline+trichloroacetyl chlorideThis compound+HCl\text{3-nitroaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-nitroaniline+trichloroacetyl chloride→this compound+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of automated systems for temperature control, reactant addition, and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of 2,2,2-trichloro-N-(3-aminophenyl)acetamide.

    Hydrolysis: Formation of trichloroacetic acid and 3-nitroaniline.

Scientific Research Applications

2,2,2-Trichloro-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular components through its nitro and trichloromethyl groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, while the trichloromethyl group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

    2,2,2-Trichloro-N-(2-nitrophenyl)acetamide: Similar structure but with the nitro group in the ortho position.

    2,2,2-Trichloro-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2,2,2-Trichloro-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both trichloromethyl and nitro groups provides a combination of electrophilic and nucleophilic sites, making it a versatile compound for various chemical transformations.

Properties

IUPAC Name

2,2,2-trichloro-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNCEWXJBYZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204721
Record name Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-38-9
Record name Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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